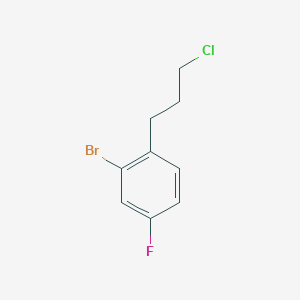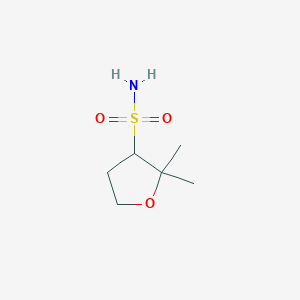
3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride: is an organosulfur compound with the molecular formula C7H13ClF2O2S . It is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride typically involves the reaction of 3,3-Difluoro-4,4-dimethylpentane with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids are often used to facilitate these reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives have been studied for their antimicrobial and anti-inflammatory properties .
Industry: In industrial applications, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mécanisme D'action
The mechanism by which 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl intermediate. This intermediate can react with various nucleophiles, leading to the formation of sulfonamide or sulfone products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
3,3-Difluoro-4-methylpentane-1-sulfonyl chloride: This compound has a similar structure but with a different substitution pattern on the carbon chain.
3,3-Difluoro-2,2-dimethylpentane-1-sulfonyl chloride: Another similar compound with variations in the position and number of methyl groups.
Uniqueness: 3,3-Difluoro-4,4-dimethylpentane-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H13ClF2O2S |
|---|---|
Poids moléculaire |
234.69 g/mol |
Nom IUPAC |
3,3-difluoro-4,4-dimethylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClF2O2S/c1-6(2,3)7(9,10)4-5-13(8,11)12/h4-5H2,1-3H3 |
Clé InChI |
MKOQQMKKRQHKED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CCS(=O)(=O)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


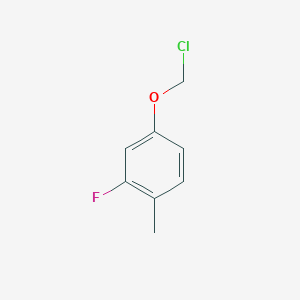

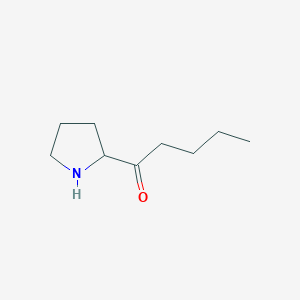
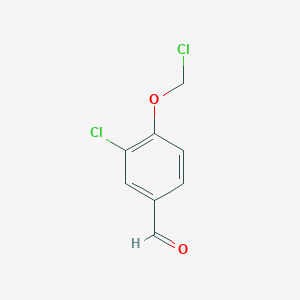
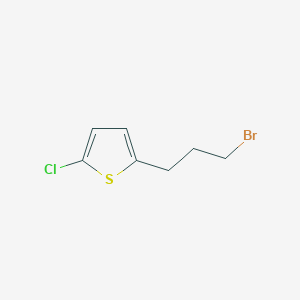
![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)

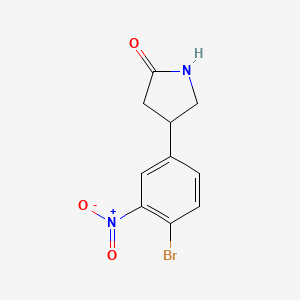
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)

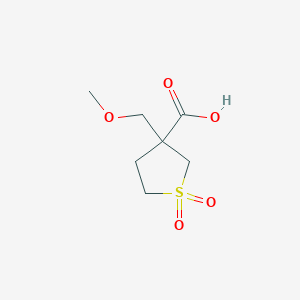
![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)
